Cas no 160369-85-7 (5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt)

5-Bromo-4-chloro-3-indolyl-α-D-N-acetylneuraminic acid, sodium salt, is a chromogenic substrate widely used in enzymatic assays, particularly for detecting neuraminidase (sialidase) activity. Upon cleavage by neuraminidase, it releases an insoluble indoxyl derivative that forms a visible blue precipitate, enabling sensitive and specific detection in histochemical and microbiological applications. Its high solubility in aqueous buffers ensures consistent performance in assay conditions. The bromo-chloro substitution enhances signal intensity, improving detection limits. This substrate is valuable in research involving viral neuraminidases, bacterial sialidases, and glycobiology studies, offering reliable and reproducible results. The sodium salt formulation further enhances stability and handling convenience.
5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt structure
160369-85-7 structure
Product name:5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt
CAS No:160369-85-7
MF:C19H21N2O9ClBr-.Na+
Molecular Weight:559.72484
MDL:MFCD00792680
CID:65557
PubChem ID:24891798

5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt 化学的及び物理的性質

名前と識別子

    • 5-Bromo-4-chloro-3-indolyl-alpha-D-N-acetylneuraminic acid sodium salt
    • 5-Bromo-4-chloro-3-indolyl α-D-N-acetylneuraminic acid sodium salt (X-NeuNAc)
    • 5-Bromo-4-chloro-3-indolyl α-D-N-acetylneuraminic acid sodium salt
    • 5-BROMO-4-CHLORO-3-INDOLYL-A-D-N-ACETYLNEURAMINIC ACID, SODIUM SALT
    • 5-Bromo-4-chloro-3-indolyl-alpha-D-N-acetylneuraminic acid(sodium salt)
    • 5-Bromo-4-chloro-3-indolyl-α-D-N-acetylneuraminic Acid, Sodium Salt
    • X-NeuNAc
    • 5-BroMo-4-chloro-3-indolyl a-d-n(-20`C)
    • X-Neu5Ac
    • X-NANA.Na
    • 5-bromo-4-chloro-3-indolyl α-D-N-*acetylneuramini
    • 5-bromo-4-chloro-3-indolyl A-D-N-*acetylneuramini
    • 5-bromo-4-chloro-3-indolyl-alpha-D-N-acetylneuraminic acid
    • 5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Na
    • 5-Bromo-4-chloro-3-indolyl-α-D-N-acetylneuraminic Acid, Sodium Sal
    • 5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt
    • MDL: MFCD00792680
    • インチ: 1S/C19H22BrClN2O9.Na/c1-7(25)23-15-10(26)4-19(18(29)30,32-17(15)16(28)11(27)6-24)31-12-5-22-9-3-2-8(20)14(21)13(9)12;/h2-3,5,10-11,15-17,22,24,26-28H,4,6H2,1H3,(H,23,25)(H,29,30);/q;+1/p-1/t10-,11-,15-,16-,17?,19-;/m1./s1
    • InChIKey: MNWWXEDVLXNFDD-GNZCRVNMSA-M
    • SMILES: O=C([C@@]1(OC2=CNC3=C2C(Cl)=C(Br)C=C3)C[C@H](O)[C@@H](NC(C)=O)[C@H]([C@H](O)[C@H](O)CO)O1)[O-].[Na+]

計算された属性

  • 精确分子量: 558.00200
  • 水素結合ドナー数: 6
  • 氢键受体数量: 11
  • 重原子数量: 33
  • 回転可能化学結合数: 7

じっけんとくせい

  • ゆうかいてん: 183°C dec.
  • 稳定性: Moisture, Temperature sensitive
  • PSA: 184.40000
  • LogP: -0.83170

5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt Security Information

  • Signal Word:Warning
  • 危害声明: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • WGKドイツ:1
  • 危険カテゴリコード: R36/37/38
  • セキュリティの説明: S26; S36
  • 危険物標識: Xi
  • 安全术语:S26;S36
  • 储存条件:Sealed in dry,Store in freezer, under -20°C(BD102928)
  • Risk Phrases:R36/37/38

5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B682300-50mg
5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt
160369-85-7
50mg
$ 2147.00 2023-04-18
eNovation Chemicals LLC
Y1250478-50mg
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160369-85-7 97%
50mg
$500 2023-05-18
Chemenu
CM100284-100mg
5-Bromo-4-chloro-3-indolyl-alpha-D-N-acetylneuraminic acid sodium salt
160369-85-7 98%
100mg
$561 2021-06-15
TRC
B682300-2mg
5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt
160369-85-7
2mg
$ 144.00 2023-04-18
abcr
AB259128-
5-Bromo-4-chloro-3-indoxyl-alpha-D-N-acetylneuraminic acid, sodium salt; .
160369-85-7
€258.30 2022-03-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
X820580-100mg
5-Bromo-4-chloro-3-indolyl α-D-N-acetylneuraminic acid sodium salt (X-NeuNAc)
160369-85-7 97%
100mg
¥3,600.00 2022-10-10
eNovation Chemicals LLC
Y1250478-100mg
-Neuraminic acid, N-acetyl-2-O-(5-bromo-4-chloro-1H-indol-3-yl)-, sodium salt (1:1)
160369-85-7 97%
100mg
$700 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-BB558-2mg
5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt
160369-85-7 97%
2mg
¥405.0 2022-02-28
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
XB8395-25mg
5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt
160369-85-7 ≥98%
25mg
¥2100元 2023-09-15
SHENG KE LU SI SHENG WU JI SHU
sc-217158-10 mg
5-Bromo-4-chloro-3-indolyl α-D-N-acetylneuraminic acid sodium salt, (Out of Stock: Availability 7/28/23)
160369-85-7 ≥98%
10mg
¥1,880.00 2023-07-11

5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt 関連文献

5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Saltに関する追加情報

5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt: A Comprehensive Overview

5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt, also known by its CAS number 160369-85-7, is a compound of significant interest in the fields of organic chemistry and biochemistry. This compound is a derivative of N-acetylneuraminic acid, which is a sialic acid, a group of nine-carbon sugar derivatives that play crucial roles in cell recognition, immune regulation, and bacterial adhesion. The addition of bromine and chlorine substituents at specific positions on the indole ring introduces unique chemical properties and potential biological activities.

The structure of 5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt consists of an indole ring system with bromine at position 5 and chlorine at position 4. The indole ring is fused with a pyranose ring, which is characteristic of sialic acids. The sodium salt form suggests that the compound exists as an ion pair, which may influence its solubility and stability in various solvents. This structural complexity makes it a valuable molecule for studying the effects of halogen substitution on biological interactions.

Recent studies have highlighted the potential of this compound in the development of novel therapeutics. For instance, researchers have explored its role in modulating bacterial adhesion to host cells, a process critical for infection. By modifying the indole ring with halogens, the compound exhibits enhanced binding affinity to specific bacterial lectins, making it a promising candidate for anti-adhesion therapies. Furthermore, its ability to influence cellular signaling pathways has been investigated in cancer research, where it shows potential as an anti-metastatic agent.

In terms of synthesis, the preparation of 5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt involves multi-step organic reactions. The process typically begins with the synthesis of the indole derivative followed by glycosylation to attach the sialic acid moiety. The introduction of bromine and chlorine substituents requires precise control over reaction conditions to ensure regioselectivity and yield optimization. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to streamline this process.

The biological evaluation of this compound has been conducted using various in vitro and in vivo models. In vitro assays have demonstrated its ability to inhibit bacterial adhesion to human epithelial cells, suggesting its potential as an anti-infective agent. In vivo studies using animal models have further validated these findings, showing reduced bacterial colonization without significant toxicity. These results underscore the importance of halogen substitution in enhancing biological activity.

From a pharmacological perspective, understanding the pharmacokinetics and bioavailability of 5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt is crucial for its therapeutic development. Studies have shown that the sodium salt form improves solubility and absorption profiles compared to its free acid counterpart. However, further research is needed to evaluate its long-term safety profile and efficacy in clinical settings.

In conclusion, 5-Bromo-4-chloro-3-indolyl-a-D-N-acetylneuraminic Acid, Sodium Salt represents a significant advancement in sialic acid chemistry and holds promise for various biomedical applications. Its unique structure and biological properties make it a valuable tool for researchers exploring novel therapeutic strategies against infections and cancer. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of innovative drug discovery efforts.

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